Welcome to the BenchChem Online Store!
molecular formula C11H10ClNO2 B8435606 3-Acetoxy-2-(2-chlorophenyl)propanenitrile

3-Acetoxy-2-(2-chlorophenyl)propanenitrile

Cat. No. B8435606
M. Wt: 223.65 g/mol
InChI Key: VPOTUHSBJRJKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07622504B2

Procedure details

This ester was prepared using the procedure described in Example 5, except 2-(2-chlorophenyl)-3-hydroxypropanenitrile was used in place of 2-(2-chloro-5-(difluoromethoxy)phenyl)-3-hydroxypropanenitrile. The preparation of 2-(2-chlorophenyl)-3-hydroxypropanenitrile is described in Example 13. The recovered ester product was a colorless oil (70% yield), Rf 0.3 (silica gel, ethyl acetate:hexane=1:4).
Name
2-(2-chlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-chlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH2:11][OH:12])[C:9]#[N:10].[C:13](OCC)(=[O:15])[CH3:14]>CCCCCC>[C:13]([O:12][CH2:11][CH:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1])[C:9]#[N:10])(=[O:15])[CH3:14]

Inputs

Step One
Name
2-(2-chlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C#N)CO
Step Two
Name
2-(2-chlorophenyl)-3-hydroxypropanenitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C#N)CO
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(C#N)C1=C(C=CC=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.